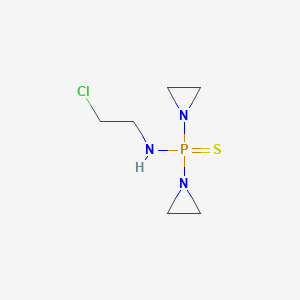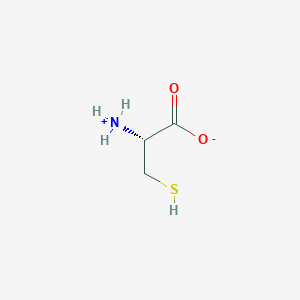
(2R)-2-氨基-3-巯基丙酸酯
描述
(2R)-2-ammonio-3-mercaptopropanoate (2R-AMP) is an organic compound that has a variety of applications in the scientific and medical fields. It is a thiol derivative of propionic acid and has a molecular weight of 122.16 g/mol. 2R-AMP is an important intermediate in the synthesis of other compounds and has been studied extensively in recent years.
科学研究应用
医药行业
半胱氨酸: 在医药行业中起着至关重要的作用,因为它能够稳定蛋白质结构并促进二硫键的形成。它被用于生产活性药物成分 (API) 以及作为各种药物制剂中的赋形剂。 半胱氨酸的巯基也可以在生物化学反应中充当亲核试剂,这在解毒过程和代谢中间体的合成中至关重要 .
食品技术
在食品技术中,半胱氨酸被用作面包制作中的面团改良剂,改善面包的质地和体积。它还被用作增味剂,因为它能够与糖类发生反应并生成美拉德反应产物,从而有助于改善熟食的风味。 此外,半胱氨酸可以充当抗氧化剂,有助于保持食品产品的颜色和风味 .
化妆品应用
半胱氨酸在化妆品行业中有着广泛的应用,特别是在护发产品中。它能够破坏头发角蛋白中的二硫键,使其成为头发拉直和护发处理的关键成分。 它也用于护肤产品,因为它具有抗氧化特性,可以帮助保护皮肤免受氧化损伤 .
动物饲料
作为动物营养的重要组成部分,半胱氨酸被添加到动物饲料中,以确保足够的硫氨基酸摄入,这对动物羽毛、羊毛和结缔组织的生长和维持至关重要。 它还在畜牧业的代谢和抗氧化防御系统中发挥作用 .
生物技术生产
使用微生物发酵生产L-半胱氨酸是一个不断发展的研究领域。由于从动物来源提取半胱氨酸存在环境和安全问题,因此正在开发使用大肠杆菌等细菌的生物技术方法。 这些方法侧重于代谢工程策略,以提高半胱氨酸产量并降低毒性 .
医学研究
在医学研究中,半胱氨酸因其在各种生理过程中的作用而受到研究。它是抗氧化剂谷胱甘肽的前体,并参与代谢途径的调节。 对半胱氨酸代谢的研究可以帮助我们更好地了解与氧化应激相关的疾病,并可能提供对潜在治疗靶点的见解 .
作用机制
Target of Action
Cysteine, also known as (2R)-2-ammonio-3-mercaptopropanoate, primarily targets the Interleukin-2 receptor (IL-2R) . IL-2R is a transmembrane glycoprotein receptor prominently located on the surface of T and B cells, among other immune system cells . This receptor plays a crucial role in the immune response, as it binds to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .
Mode of Action
Cysteine interacts with its primary target, IL-2R, through a dynamic interplay. This interaction results in a cascade of events that lead to the activation and proliferation of T and B cells . The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens .
Biochemical Pathways
The interaction of cysteine with IL-2R affects several biochemical pathways. For instance, the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways show enhanced activity within Teff or Tconv cells . These pathways impact gene expression to regulate cellular growth, death, and immune function in IL-2R-bearing cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of cysteine are crucial for its bioavailability and therapeutic effectiveness. It is generally recognized that these properties should be evaluated as early as possible in the drug development process .
Result of Action
The molecular and cellular effects of cysteine’s action are primarily seen in the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .
生化分析
Biochemical Properties
Cysteine plays a crucial role in various biochemical reactions. It is involved in the synthesis of proteins, and the antioxidant glutathione (GSH), contributing to redox regulation of cellular status and protein function . Cysteine’s unique chemical structure and properties make it essential for various biochemical processes, including antioxidant defense, protein synthesis, and collagen formation .
Cellular Effects
Cysteine has significant effects on various types of cells and cellular processes. It supports the synthesis of proteins that takes place in every single cell in your body to sustain vital life functions and structures . It increases levels of glutathione in your body to help neutralize harmful free radicals and protect cells from oxidative damage . In cancer cells, cysteine plays an essential role in redox regulation of cellular status and protein function .
Molecular Mechanism
The sulfur in cysteine is redox-active and hence can exist in a wide variety of states, depending on the local redox environment and the presence of oxidizing and reducing agents . A potent oxidizing agent that can be made in cells is hydrogen peroxide, which can lead to more drastic and irreversible chemical modifications to the cysteine side chains .
Temporal Effects in Laboratory Settings
It is known that cysteine can be toxic above a threshold concentration, thus its homeostasis is maintained precisely inside the cell .
Dosage Effects in Animal Models
There are rare reports of cystine renal stone formation, Single injections of L-cysteine (0.6-1.5 g/kg) into 4-day-old pups resulted in massive damage to cortical neurons, permanent retinal dystrophy, atrophy of the brain and hyperactivity .
Metabolic Pathways
Cysteine and methionine are sulfur-containing amino acids. Cysteine is synthesized from serine through different pathways in different organism groups. In bacteria and plants, cysteine is converted from serine (via acetylserine) by transfer of hydrogen sulfide .
Transport and Distribution
Transport of cysteine across the plasma membrane is mediated by system ASC (alanine, serine, cysteine-preferring) and one member of system L (leucine-preferring), LAT-2 (large amino acid transporter 2) .
Subcellular Localization
Subcellular fractionation studies indicated that one of the major leaf forms, cysteine synthase B, was located in the chloroplast and the other, cysteine synthase A, occurred in the cytoplasm .
属性
IUPAC Name |
(2R)-2-azaniumyl-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62488-11-3 | |
| Record name | Poly-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
277 mg/mL at 25 °C | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
52-90-4 | |
| Record name | L-(+)-Cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 °C | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



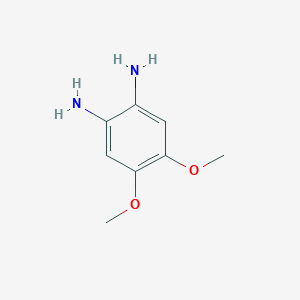

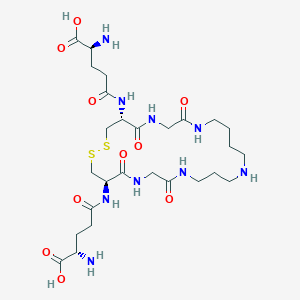


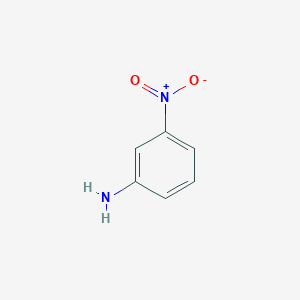

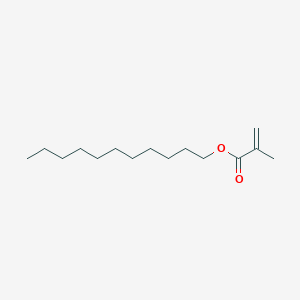
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)




